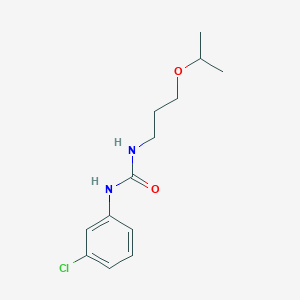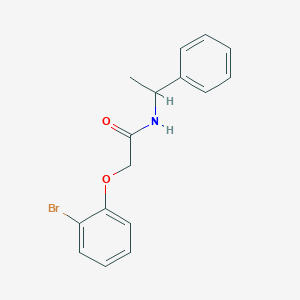![molecular formula C14H19ClN2O2 B5168252 methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate, also known as mCPP, is a psychoactive drug that belongs to the class of phenethylamine and piperazine compounds. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A and 5-HT2C receptors, and as an antagonist at the 5-HT2B and 5-HT3 receptors. It may also affect the release and reuptake of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has been shown to have various biochemical and physiological effects. It can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to its anxiolytic and antidepressant effects. It can also affect the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it can affect the activity of the autonomic nervous system, which is involved in the regulation of various physiological processes such as heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has several advantages for lab experiments. It is a well-characterized compound that can be synthesized in high purity and yield. It has also been extensively studied for its potential therapeutic applications, which makes it a useful tool for investigating the underlying mechanisms of various neurological and psychiatric disorders. However, it also has some limitations. It is a psychoactive compound that can affect the behavior and physiology of experimental animals, which can complicate the interpretation of results. It also has potential safety concerns, as it can cause adverse effects such as hypothermia and seizures at high doses.
Orientations Futures
There are several future directions for the study of methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of migraines. It has been shown to be effective in animal models, and further studies are needed to determine its efficacy and safety in humans. Additionally, it may have potential applications in the treatment of other neurological and psychiatric disorders such as schizophrenia and bipolar disorder. Further studies are needed to determine its potential therapeutic applications and to elucidate its mechanism of action in these disorders.
Méthodes De Synthèse
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate can be synthesized by reacting 1-(2-chlorophenyl)piperazine with methyl acrylate in the presence of a base catalyst. The resulting compound can be purified using column chromatography or recrystallization techniques. The purity and yield of the synthesized compound can be determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of migraines, obsessive-compulsive disorder, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-14(18)6-7-16-8-10-17(11-9-16)13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNNAUHWCNJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)
![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)



![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)

